

Application of Colazal (Balsalazide) in Organoid Models of Intestinal Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Colazal	
Cat. No.:	B10762473	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Intestinal organoids have emerged as a powerful in vitro model to study IBD pathogenesis and for drug screening, as they closely recapitulate the in vivo architecture and physiology of the intestinal epithelium. **Colazal** (balsalazide) is a locally-acting aminosalicylate used in the treatment of mild to moderate ulcerative colitis.[1][2] It is a prodrug that delivers its active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), directly to the colon where it is released by bacterial azoreductases.[1] 5-ASA exerts anti-inflammatory effects, though its precise mechanism is not fully elucidated, it is thought to involve inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, as well as nuclear factor-kappa B (NF-κB) signaling.[3][4]

This document provides a detailed protocol for utilizing intestinal organoids to model intestinal inflammation and to evaluate the therapeutic potential of **Colazal**'s active component, 5-ASA. As standard organoid cultures lack the gut microbiota necessary to activate the prodrug balsalazide, these protocols will utilize mesalamine (5-ASA) to directly assess its anti-inflammatory effects on intestinal organoids.



Experimental Protocols

Protocol 1: Establishment of Murine Intestinal Organoids

This protocol describes the isolation of intestinal crypts and the establishment of 3D organoid cultures.

Materials:

- Murine small or large intestine
- Gentle Cell Dissociation Reagent
- Matrigel
- IntestiCult™ Organoid Growth Medium (Stemcell Technologies)
- 24-well tissue culture plates

Procedure:

- Isolate the small or large intestine from a mouse and flush with cold PBS.
- Open the intestine longitudinally and cut into small pieces.
- Wash the tissue pieces multiple times with cold PBS.
- Incubate the tissue in Gentle Cell Dissociation Reagent for 15 minutes at room temperature on a rocking platform.
- Vigorously shake the tube to release the crypts.
- Filter the supernatant through a 70 μm cell strainer.
- Centrifuge the filtrate to pellet the crypts.
- Resuspend the crypt pellet in Matrigel at a density of approximately 200 crypts per 50 μL.



- Plate 50 μL domes of the Matrigel-crypt suspension into a pre-warmed 24-well plate.
- Allow the Matrigel to polymerize at 37°C for 10-15 minutes.[5]
- Overlay each dome with 500 μL of IntestiCult™ Organoid Growth Medium.
- Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
- Passage the organoids every 7-10 days.

Protocol 2: Induction of an Inflammatory Phenotype in Intestinal Organoids

This protocol describes how to induce an inflammatory state in established intestinal organoids to mimic IBD.

Materials:

- Established intestinal organoids (from Protocol 1)
- Recombinant murine Tumor Necrosis Factor-alpha (TNF-α)
- Recombinant murine Interleukin-1 beta (IL-1β)
- Lipopolysaccharide (LPS)
- Organoid culture medium

Procedure:

- Culture established intestinal organoids for 3 days after passaging.
- Prepare an inflammatory cocktail in the organoid culture medium containing:
 - TNF-α (10-100 ng/mL)[6][7]
 - IL-1β (10 ng/mL)[6]
 - LPS (1 μM)[5]



- Replace the existing medium of the organoids with the medium containing the inflammatory cocktail.
- Culture the organoids for 24-72 hours to induce an inflammatory phenotype. A full media change with the cytokine cocktail should be performed every 48 hours for longer-term studies.[6]

Protocol 3: Treatment of Inflamed Organoids with 5-ASA (Mesalamine)

This protocol details the treatment of inflamed organoids with the active metabolite of Colazal.

Materials:

- Inflamed intestinal organoids (from Protocol 2)
- 5-aminosalicylic acid (Mesalamine)
- · Organoid culture medium with inflammatory cocktail

Procedure:

- Prepare a stock solution of 5-ASA in a suitable solvent (e.g., DMSO).
- On the day of treatment, dilute the 5-ASA stock solution in the organoid culture medium containing the inflammatory cocktail to the desired final concentrations (e.g., 10 μ M, 50 μ M).
- Remove the existing medium from the inflamed organoids and replace it with the 5-ASAcontaining medium.
- Include appropriate controls:
 - Untreated, non-inflamed organoids
 - Inflamed organoids treated with vehicle control
- Incubate the organoids for 24-48 hours.



Harvest the organoids and the culture supernatant for downstream analysis.

Protocol 4: Analysis of Anti-inflammatory Effects

This section outlines various methods to assess the efficacy of 5-ASA in mitigating inflammation in the organoid model.

A. Morphological Analysis:

- Method: Perform brightfield microscopy daily to monitor organoid growth and morphology.[6]
- Expected Outcome: Inflamed organoids may exhibit a cystic and less-budded morphology, while 5-ASA treatment is expected to restore a more complex, budding phenotype indicative of healthier organoids.
- B. Gene Expression Analysis (qPCR):
- Method: Isolate RNA from harvested organoids and perform quantitative real-time PCR (qPCR) to analyze the expression of pro-inflammatory cytokines, chemokines, and tight junction proteins.[7][8]
- Target Genes:
 - Pro-inflammatory cytokines: Tnf-α, Il-1β, Il-6
 - Chemokines: Cxcl2, Cxcl10[7]
 - Tight junction proteins: Ocln (Occludin), Cldn1 (Claudin-1)[7]
- Expected Outcome: 5-ASA treatment is expected to downregulate the expression of proinflammatory cytokines and chemokines and upregulate the expression of tight junction proteins in inflamed organoids.
- C. Protein Analysis (ELISA and Western Blot):
- Method (ELISA): Use the culture supernatant to quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.



- Method (Western Blot): Prepare protein lysates from harvested organoids to analyze the expression levels of proteins involved in inflammatory signaling pathways (e.g., phosphorylated NF-kB p65) and tight junction integrity (e.g., Occludin, Claudin-1).
- Expected Outcome: A decrease in the secretion of pro-inflammatory cytokines and reduced phosphorylation of NF-κB p65, along with increased expression of tight junction proteins, would indicate an anti-inflammatory effect of 5-ASA.
- D. Barrier Function Assay (Transepithelial Electrical Resistance TEER):
- Method: For this assay, organoids need to be dissociated into single cells and cultured as a 2D monolayer on transwell inserts. Once a confluent monolayer with high TEER is established, inflammation is induced, and the effect of 5-ASA on restoring barrier integrity is measured by monitoring TEER.[8]
- Expected Outcome: Inflammatory stimuli will decrease TEER, and effective treatment with 5-ASA is expected to restore or maintain higher TEER values, indicating improved barrier function.[8][9]

Data Presentation

Table 1: Hypothetical Effect of 5-ASA on Pro-inflammatory Gene Expression in Inflamed Intestinal Organoids



Treatment Group	Relative Tnf-α mRNA Expression (Fold Change)	Relative II-1β mRNA Expression (Fold Change)	Relative Cxcl2 mRNA Expression (Fold Change)
Control (Untreated)	1.0 ± 0.2	1.0 ± 0.3	1.0 ± 0.2
Inflamed (Vehicle)	8.5 ± 1.2	10.2 ± 1.5	15.8 ± 2.1
Inflamed + 10 μM 5- ASA	6.2 ± 0.9	7.8 ± 1.1	11.5 ± 1.6
Inflamed + 50 μM 5- ASA	3.1 ± 0.5	4.1 ± 0.6	6.2 ± 0.9
Inflamed + 100 μM 5- ASA	1.8 ± 0.3	2.5 ± 0.4	3.1 ± 0.5

Table 2: Hypothetical Effect of 5-ASA on Tight Junction Gene Expression in Inflamed Intestinal Organoids

Treatment Group	Relative OcIn mRNA Expression (Fold Change)	Relative Cldn1 mRNA Expression (Fold Change)
Control (Untreated)	1.0 ± 0.1	1.0 ± 0.2
Inflamed (Vehicle)	0.3 ± 0.05	0.4 ± 0.07
Inflamed + 10 μM 5-ASA	0.5 ± 0.08	0.6 ± 0.09
Inflamed + 50 μM 5-ASA	0.8 ± 0.1	0.8 ± 0.1
Inflamed + 100 μM 5-ASA	0.9 ± 0.1	0.9 ± 0.1

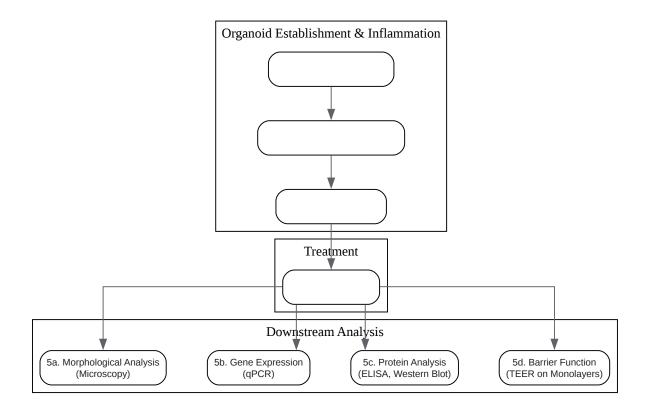
Table 3: Hypothetical Effect of 5-ASA on Secreted Pro-inflammatory Cytokines from Inflamed Intestinal Organoids



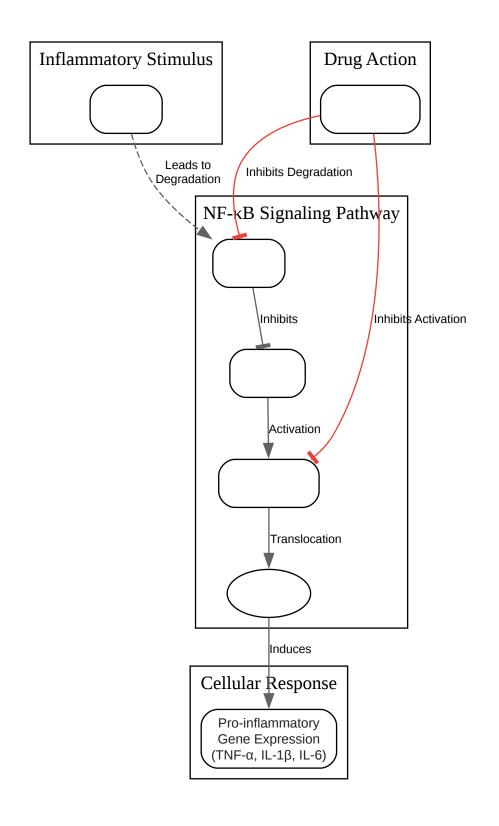
Treatment Group	TNF-α Concentration (pg/mL)	IL-6 Concentration (pg/mL)
Control (Untreated)	15 ± 5	20 ± 8
Inflamed (Vehicle)	250 ± 30	310 ± 45
Inflamed + 10 μM 5-ASA	180 ± 25	220 ± 30
Inflamed + 50 μM 5-ASA	90 ± 15	110 ± 20
Inflamed + 100 μM 5-ASA	40 ± 10	55 ± 12

Visualizations









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- To cite this document: BenchChem. [Application of Colazal (Balsalazide) in Organoid Models of Intestinal Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762473#application-of-colazal-in-organoid-models-of-intestinal-inflammation]

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